molecular formula C9H4N2O2S B1321256 2-Nitro-benzo[B]thiophene-3-carbonitrile CAS No. 612505-78-9

2-Nitro-benzo[B]thiophene-3-carbonitrile

Cat. No. B1321256
M. Wt: 204.21 g/mol
InChI Key: TXCYUAKLWWCFEH-UHFFFAOYSA-N
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Description

2-Nitro-benzo[b]thiophene-3-carbonitrile is a compound that belongs to the family of benzo[b]thiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are of significant interest due to their presence in various pharmaceuticals, drug candidates, and organic semiconducting materials .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives can be achieved through various methods. One approach involves the transition-metal-free [3+3] annulation of nitroarenes and benzo[b]thiophen-3-ylacetonitrile, which yields cyano-substituted benzothienoquinolines . Another method utilizes gold(I)-NHC-catalyzed cyclization of 2-alkynyl thioanisoles to produce 2-substituted benzo[b]thiophenes, demonstrating the importance of the acid additive and its conjugate base for catalyst turnover .

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, has been elucidated through crystallography. These molecules typically consist of multiple substituents, including methyl, cyano, amino, and nitro groups, which can influence the overall geometry and intermolecular interactions within the crystal lattice .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives undergo various chemical reactions, including nitration. The nitration of benzo[b]thiophen-3-carboxylic acid leads to substitution at different positions on the benzene ring, with the product composition varying depending on the reaction conditions . Similarly, the nitration of benzo[b]thiophen-2-carboxylic acid and its derivatives results in a mixture of substitution products . Regioselective substitution reactions have also been reported, such as the replacement of a nitro group in 2,4,6-trinitrobenzonitrile with thiols, leading to the synthesis of dinitro derivatives of benzoannelated sulfur-containing heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. For instance, the presence of nitro groups can affect the electron density and reactivity of the compound, as seen in the nitration studies of benzo[b]thiophen derivatives . The physicochemical properties of related heterocycles, such as benzo[1,2-b:4,5-b']dichalcogenophenes, have been characterized by cyclic voltammetry and UV-vis spectra, indicating the influence of different chalcogen atoms on the electronic properties of these compounds .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Transition-Metal-Free Synthesis

    Michał Nowacki and K. Wojciechowski (2017) reported the synthesis of [1]Benzothieno[2,3-b]quinolines through a transition-metal-free [3+3] annulation of nitroarenes and Benzo[b]thiophen-3-ylacetonitrile. This method yielded 11-cyano or 11-(phenylsulfonyl)[1]benzothieno[2,3-b]quinolines in good yields, indicating the versatility of 2-Nitro-benzo[B]thiophene-3-carbonitrile in synthesizing complex heterocycles (Nowacki & Wojciechowski, 2017).

  • Microwave Irradiation in Synthesis

    S. Khan et al. (2013) explored the synthesis of thiophene-3-carbonitrile containing Schiff bases using microwave irradiation. This research highlighted the compound's potential in synthesizing new chemical structures with potential antibacterial properties (Khan et al., 2013).

  • Heterofused-1,2,3-Triazoles Synthesis

    R. W. Sabnis and D. W. Rangnekar (1990) achieved the synthesis of 2-N-(benzo[b]thiophen-2-yl)benzo and heterofused-1,2,3-triazoles using 2-Nitro-benzo[B]thiophene-3-carbonitrile, demonstrating its role in creating novel nitrogen-containing heterocycles (Sabnis & Rangnekar, 1990).

Applications in Material Science

  • Electrochromic Properties

    Ufuk Abaci et al. (2016) investigated the electrochromic properties of polymers and co-polymers derived from new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives. This research underscores the potential use of 2-Nitro-benzo[B]thiophene-3-carbonitrile in developing materials with unique electrochemical properties (Abaci et al., 2016).

  • Efficient Synthesis of Benzo[b]thiophenes

    E. David et al. (2005) proposed a method for synthesizing 2-arylbenzo[b]thiophenes with heteroatoms at the 3-positions, using 2-Nitro-benzo[B]thiophene-3-carbonitrile. This demonstrates its utility in the efficient synthesis of structurally diverse benzo[b]thiophenes, important for their potential as selective estrogen receptor modulators (David et al., 2005).

properties

IUPAC Name

2-nitro-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N2O2S/c10-5-7-6-3-1-2-4-8(6)14-9(7)11(12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCYUAKLWWCFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610709
Record name 2-Nitro-1-benzothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-benzo[B]thiophene-3-carbonitrile

CAS RN

612505-78-9
Record name 2-Nitro-1-benzothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 3-bromo-2-nitro-benzo[b]thiophene (33.0 g, 127.4 mmol), copper cyanide (17.1 g, 191.1 mmol) in DMF (150 mL), heat to 120° C. for three hours. The reaction cool to RT, pour on ice, then filter. The filter cake wash with dichloromethane. The organic layer separate and dry over MgSO4, evaporation to give a DMF solution. Add water (400 mL) and the yellow solid precipitate out. After filtration, obtain a brownish solid (23.5 g, 90%). Mass spectrum (m/e): 205 (M+1); 1HNMR (300 MHz, DMSO-d6) δ: 7.78(m, 2H), 8.04(d, 1H), 8.29(d, 1H). 3CNMR(75 MHz, DMSO-d6) δ ppm: 105.9, 112.1, 125.0, 125.2, 128.8, 131.2, 135.9, 137.8, 158.0.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Yield
90%

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